TMI-1

Catalog No.
S545482
CAS No.
M.F
C17H22N2O5S2
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMI-1

Product Name

TMI-1

IUPAC Name

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1

InChI Key

CVZIHNYAZLXRRS-HNNXBMFYSA-N

SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

solubility

Soluble in DMSO

Synonyms

4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, apratastat, TMI 005, TMI-005, TMI-1

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C

The exact mass of the compound (3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide is 398.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TMI-1 is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and a distinct profile of Matrix Metalloproteinases (MMPs). Its primary value proposition lies in its combined enzymatic inhibition profile and demonstrated utility in both cell-based assays and in vivo models, particularly those involving inflammation and cancer. Unlike broad-spectrum MMP inhibitors, TMI-1 offers a specific activity spectrum that includes high potency against both ADAM17 and MMP-13, making it a precise tool for studies where this dual activity is critical.

Selecting an ADAM17/MMP inhibitor based on target class alone can compromise experimental outcomes. Close analogs or broad-spectrum substitutes like Marimastat are not functionally equivalent to TMI-1. Critical differences in enzymatic selectivity profiles and, most importantly, cellular potency for key biological processes make these compounds non-interchangeable. For example, while both TMI-1 and Marimastat are orally bioavailable, TMI-1 demonstrates over 10-fold greater potency in inhibiting the cellular release of TNF-α, a primary downstream effect of ADAM17/TACE. Procuring a broad-spectrum MMP inhibitor for an ADAM17-dependent cellular assay can result in significantly lower efficacy and introduce confounding variables from the inhibition of a wider, less-defined range of proteases.

Over 10-Fold Higher Cellular Potency in Suppressing TNF-α Release Compared to Marimastat

For researchers focused on the functional outcome of ADAM17/TACE inhibition, TMI-1 demonstrates significantly higher potency in a key cell-based assay. In lipopolysaccharide (LPS)-stimulated human THP-1 monocytes, TMI-1 inhibited the release of TNF-α with an IC50 of 200 nM. In a comparable assay, the broad-spectrum MMP inhibitor Marimastat inhibited TNF-α release with an IC50 of 2.1 µM (2100 nM). This represents a 10.5-fold greater potency for TMI-1 in a cellular environment, a critical differentiator for achieving robust results at lower, more selective concentrations.

Evidence DimensionIC50 of TNF-α Release Inhibition (LPS-stimulated THP-1 cells)
Target Compound Data200 nM (TMI-1)
Comparator Or BaselineMarimastat: 2100 nM
Quantified DifferenceTMI-1 is 10.5x more potent
ConditionsCell-based functional assay measuring inhibition of TNF-α secretion.

This superior cellular potency allows for more effective target engagement at lower concentrations, reducing the risk of off-target effects and providing more reliable data in inflammation models.

Differentiated Selectivity Profile: Potent Dual Inhibition of ADAM17 and Key Collagenases

TMI-1 provides a distinct and balanced inhibitory profile against both ADAM17 and several MMPs, which contrasts with broad-spectrum MMP inhibitors like Marimastat. TMI-1 potently inhibits ADAM17 (IC50 = 8.4 nM) and MMP-13 (collagenase-3, IC50 = 3 nM). Marimastat is a potent inhibitor of several MMPs, including MMP-1, -2, -9, and -14 (IC50s = 3-9 nM), but its activity is less focused on ADAM17. This makes TMI-1 a more specialized tool when simultaneous inhibition of TNF-α processing and collagenase-3 activity is desired, such as in certain arthritis or oncology models.

Evidence DimensionEnzymatic Inhibition (IC50, nM)
Target Compound DataTMI-1: ADAM17 = 8.4 nM; MMP-13 = 3 nM; MMP-1 = 6.6 nM
Comparator Or BaselineMarimastat: MMP-1 = 5 nM; MMP-9 = 3 nM; MMP-2 = 6 nM; ADAM17 activity not prioritized.
Quantified DifferenceTMI-1 offers a distinct profile with co-potent inhibition of ADAM17 and MMP-13, whereas Marimastat broadly targets MMPs without specified high potency for ADAM17.
ConditionsIn vitro enzymatic assays against isolated proteases.

Procuring TMI-1 is justified when the experimental goal requires a specific dual-inhibition profile, avoiding the potentially confounding effects of pan-MMP inhibition.

Processability Advantage: Documented Solubility in Ethanol for Expanded Formulation Options

While many inhibitors are limited to DMSO for stock solutions, TMI-1 offers greater handling flexibility. It is highly soluble in DMSO (100 mM, 39.85 mg/mL), comparable to Marimastat (100 mM, 33.14 mg/mL). Critically, however, TMI-1 also has documented, usable solubility in ethanol (20 mM, 7.97 mg/mL). This provides a significant processability and formulation advantage for experiments where DMSO may be undesirable due to its own biological effects or vehicle toxicity in sensitive cell lines or in vivo models.

Evidence DimensionMaximum Solubility
Target Compound DataTMI-1: 100 mM in DMSO; 20 mM in Ethanol
Comparator Or BaselineMarimastat: 100 mM in DMSO; Ethanol solubility not specified on comparable datasheets.
Quantified DifferenceProvides a viable ethanol-based stock option not readily available for close comparators.
ConditionsStandard laboratory solvents.

The option to use ethanol as a solvent simplifies protocol design, reduces reliance on potentially confounding solvents like DMSO, and can improve vehicle tolerability in animal studies.

Potent Inhibition of TNF-α Processing in Cellular Inflammation Models

For cell-based assays investigating inflammatory signaling, TMI-1 is a preferred choice over broad-spectrum MMP inhibitors due to its >10-fold higher cellular potency in blocking TNF-α release. This allows researchers to achieve maximal inhibition of TACE activity at lower concentrations, minimizing potential off-target effects.

In Vivo Models of Arthritis Requiring Oral Dosing and Dual ADAM17/MMP-13 Inhibition

In preclinical animal models of rheumatoid arthritis, TMI-1's oral bioavailability and potent, balanced inhibition of both ADAM17 (reducing TNF-α) and MMP-13 (a key collagenase in cartilage degradation) make it a strategically sound choice. This dual action targets both inflammatory signaling and tissue destruction pathways simultaneously.

Preclinical Cancer Studies Evaluating a Combined Anti-Shedding and Anti-MMP Strategy

In oncology models where tumor growth is driven by both ADAM17-mediated shedding of growth factor ligands and MMP-driven invasion, TMI-1 provides a single-compound solution. Its oral activity makes it suitable for long-term dosing studies in xenograft or transgenic mouse models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

398.09701415 g/mol

Monoisotopic Mass

398.09701415 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(3S)-4-{[4-(BUT-2-YNYLOXY)PHENYL]SULFONYL}-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE

Dates

Last modified: 08-15-2023
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11: Toth JL, Trzupek JD, Flores LV, Kiakos K, Hartley JA, Pennington WT, Lee M. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies. Med Chem. 2005 Jan;1(1):13-9. PubMed PMID: 16789881.
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